molecular formula C16H13N3O3S B4960211 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4960211
M. Wt: 327.4 g/mol
InChI Key: GJVOYCWNQSRZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a signaling pathway that plays a crucial role in the regulation of the immune response, inflammation, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the NF-κB pathway by blocking the activity of the enzyme IKK-β, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) protein. This results in the inhibition of NF-κB activation and downstream signaling events, including the expression of pro-inflammatory cytokines, chemokines, and cell survival genes.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to inhibit the differentiation of Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its specificity for IKK-β. This allows for the selective inhibition of the NF-κB pathway without affecting other signaling pathways. However, one limitation of using 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide. One area of interest is the development of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer and immunomodulatory effects of 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide.

Synthesis Methods

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide can be synthesized using a multi-step synthetic route. The synthesis begins with the preparation of 2-aminothiophene-3-carboxamide, which is then reacted with 2-bromo-5-nitropyridine to produce 2-(5-nitro-2-pyridyl)thieno[2,3-b]pyridine-3-carboxamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 1,3-benzodioxole-5-carbaldehyde to produce 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide.

Scientific Research Applications

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-13-10-2-1-5-18-16(10)23-14(13)15(20)19-7-9-3-4-11-12(6-9)22-8-21-11/h1-6H,7-8,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVOYCWNQSRZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide

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